An In-depth Technical Guide to the STR Polymorphism (AAAAT)n in Intron 1 of the TP53 Gene
An In-depth Technical Guide to the STR Polymorphism (AAAAT)n in Intron 1 of the TP53 Gene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the short tandem repeat (STR) polymorphism, specifically the pentanucleotide (AAAAT)n repeat, located within the first intron of the tumor suppressor gene TP53. The TP53 gene, located on chromosome 17p13.1, is a critical regulator of cellular processes, and its protein product, p53, plays a central role in preventing cancer formation.[1][2] While the user's query specified "STR-V-53," it is highly probable that this refers to this specific, well-documented STR within the TP53 gene.
This guide will delve into the genetic characteristics of this STR, the methodologies for its analysis, its potential functional implications, and the broader context of the p53 signaling pathway.
Genetic Characteristics and Population Data
The (AAAAT)n repeat in intron 1 of TP53 is a highly polymorphic marker.[3] A seminal study by Azofeifa et al. (2004) characterized this STR in 17 different populations across various ethnic groups, providing a foundational dataset for understanding its genetic diversity.[1]
The number of (AAAAT) repeats varies among individuals, leading to different alleles defined by their length in base pairs (bp) and the corresponding number of repeat units. The most prevalent alleles are 126/7 (126 bp/7 repeats), 131/8, and 136/9.[1][4][5][6] The distribution and frequency of these alleles show significant variation across different ethnic populations, reflecting human evolutionary history.[1]
Below are summary tables of allele and phenotype frequencies from the Azofeifa et al. (2004) study.
Table 1: Allele Frequencies of the (AAAAT)n STR in Intron 1 of TP53 in Various Populations [1]
| Allele (bp/repeats) | Bribri (Amerindian) | Cabecar (Amerindian) | Guaymi (Amerindian) | Huetar (Amerindian) | Chorotega (Amerindian) | Guatuso (Amerindian) | Filipino | Baka (African) | Bamileke (African) | German | Turkish | Portuguese |
| 111/4 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.010 | 0.011 | 0.000 | 0.000 | 0.000 | 0.000 |
| 116/5 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.010 | 0.011 | 0.010 | 0.000 | 0.000 | 0.000 |
| 121/6 | 0.000 | 0.000 | 0.000 | 0.022 | 0.000 | 0.000 | 0.040 | 0.065 | 0.080 | 0.011 | 0.010 | 0.010 |
| 126/7 | 0.357 | 0.393 | 0.393 | 0.283 | 0.444 | 0.444 | 0.310 | 0.269 | 0.290 | 0.301 | 0.310 | 0.320 |
| 131/8 | 0.464 | 0.429 | 0.429 | 0.391 | 0.333 | 0.333 | 0.290 | 0.280 | 0.260 | 0.409 | 0.410 | 0.400 |
| 136/9 | 0.179 | 0.179 | 0.179 | 0.261 | 0.222 | 0.222 | 0.230 | 0.226 | 0.240 | 0.269 | 0.260 | 0.260 |
| 141/10 | 0.000 | 0.000 | 0.000 | 0.043 | 0.000 | 0.000 | 0.080 | 0.086 | 0.090 | 0.011 | 0.010 | 0.010 |
| 146/11 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.020 | 0.040 | 0.020 | 0.000 | 0.000 | 0.000 |
| 151/12 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.010 | 0.011 | 0.010 | 0.000 | 0.000 | 0.000 |
Table 2: Observed Phenotype Frequencies of the (AAAAT)n STR in Intron 1 of TP53 in Selected Populations [1]
| Phenotype (bp) | Baka (African) | Bamileke (African) | German | Turkish | Portuguese |
| 121/121 | 0.011 | 0.010 | 0.000 | 0.000 | 0.000 |
| 121/126 | 0.032 | 0.040 | 0.011 | 0.010 | 0.010 |
| 121/131 | 0.032 | 0.040 | 0.000 | 0.000 | 0.000 |
| 126/126 | 0.075 | 0.080 | 0.097 | 0.100 | 0.100 |
| 126/131 | 0.151 | 0.140 | 0.247 | 0.250 | 0.250 |
| 126/136 | 0.129 | 0.130 | 0.161 | 0.160 | 0.160 |
| 131/131 | 0.086 | 0.070 | 0.172 | 0.170 | 0.170 |
| 131/136 | 0.129 | 0.120 | 0.215 | 0.210 | 0.210 |
| 136/136 | 0.054 | 0.060 | 0.075 | 0.070 | 0.070 |
| Other phenotypes are present at lower frequencies. |
Functional Implications of the Intronic STR
The functional significance of this STR within a non-coding intron is an area of active research. While mutations in the coding exons of TP53 are well-known to drive cancer, the role of intronic polymorphisms is more subtle.[7] Intronic sequences can contain regulatory elements that influence gene expression through various mechanisms:
-
Transcriptional Regulation: Introns can harbor enhancer or silencer elements that affect the rate of transcription.[6]
-
Splicing Regulation: Variations within introns can alter splicing patterns, potentially leading to the inclusion or exclusion of exons or the use of cryptic splice sites. This could result in altered p53 protein isoforms.[7]
-
mRNA Stability: Intronic sequences that are retained in the final mRNA transcript can influence its stability and translational efficiency.
While the direct functional impact of the (AAAAT)n repeat length on TP53 expression has not been definitively established, it is hypothesized that variations in the length of this repeat could alter the three-dimensional structure of the DNA or affect the binding of regulatory proteins, thereby influencing gene expression.[1][2] Some studies have shown that other intronic polymorphisms in TP53 are associated with altered expression of TP53 isoforms and may be linked to cancer risk.[8]
Association with Cancer
While the (AAAAT)n STR in intron 1 has been extensively studied in population genetics, its direct association with cancer risk is less clear. However, other polymorphisms within the introns of TP53 have been associated with an increased risk for various cancers, including lung, breast, and colorectal cancer.[9][10][11] These associations are often population-specific and may depend on interactions with other genetic and environmental factors.[12] Further research is needed to elucidate the specific role of the (AAAAT)n repeat polymorphism in cancer susceptibility and progression.
Experimental Protocols
The analysis of the (AAAAT)n STR in TP53 intron 1 is typically performed using polymerase chain reaction (PCR) followed by gel electrophoresis to separate and size the resulting DNA fragments.
Caption: Experimental workflow for genotyping the TP53 intron 1 STR.
This protocol is synthesized from methodologies described in the literature for STR analysis.[1][2][3][5][13][14][15]
a. DNA Extraction:
-
Genomic DNA can be extracted from whole blood, buffy coat, or tissue samples using standard methods such as phenol-chloroform extraction or commercial DNA extraction kits.
-
The quality and quantity of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).
b. PCR Amplification:
-
Primers: The oligonucleotide primers described by Hahn et al. (1993) are commonly used for this STR locus.
-
PCR Reaction Mix (25 µL):
-
Genomic DNA: 50-100 ng
-
Forward Primer: 10 pmol
-
Reverse Primer: 10 pmol
-
dNTPs: 200 µM each
-
Taq DNA Polymerase: 1-1.25 units
-
PCR Buffer (with MgCl₂): 1X
-
Nuclease-free water: to 25 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 94°C for 3-5 minutes
-
Denaturation: 94°C for 1 minute
-
Annealing: 58°C for 1 minute
-
Extension: 72°C for 1 minute
-
Repeat steps 2-4 for 30-35 cycles
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
c. Polyacrylamide Gel Electrophoresis (PAGE):
-
Gel Preparation: A high-resolution, non-denaturing polyacrylamide gel (e.g., 8-12%) is prepared. The percentage of acrylamide (B121943) can be adjusted to optimize the separation of alleles with small size differences.[13][14][15]
-
For a 10% gel, mix acrylamide/bis-acrylamide solution, TBE buffer, and distilled water.
-
Polymerization is initiated by adding ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[13][14]
-
-
Sample Loading:
-
Mix 5-10 µL of the PCR product with an appropriate loading dye.
-
Load the samples into the wells of the polyacrylamide gel.
-
An allelic ladder (a mixture of the common alleles) should be run in parallel to accurately size the alleles in the samples.
-
-
Electrophoresis:
-
Visualization:
-
Stain the gel using a sensitive DNA stain such as silver nitrate or ethidium bromide.[2]
-
Visualize the DNA bands using an appropriate imaging system.
-
d. Allele Designation:
-
The size of the PCR products for each sample is determined by comparison to the allelic ladder.
-
Each allele is designated based on its size in base pairs and/or the number of (AAAAT) repeats.
The p53 Signaling Pathway
The p53 protein is a transcription factor that acts as a central hub in a complex signaling network that responds to cellular stress.[14] Understanding this pathway is crucial for appreciating the potential impact of any genetic variation in the TP53 gene.
Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, MDM2.[10] Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, a cascade of post-translational modifications (e.g., phosphorylation, acetylation) stabilizes and activates p53.[10]
Activated p53 translocates to the nucleus and binds to specific DNA sequences (p53 response elements) in the regulatory regions of its target genes.[6] This leads to a variety of cellular outcomes:
-
Cell Cycle Arrest: p53 induces the expression of genes like CDKN1A (p21), which inhibits cyclin-dependent kinases (CDKs), leading to a halt in the cell cycle, typically at the G1/S or G2/M checkpoints. This allows time for DNA repair.
-
DNA Repair: p53 can activate the transcription of genes involved in DNA repair pathways.
-
Apoptosis: If the cellular damage is too severe to be repaired, p53 can trigger programmed cell death (apoptosis) by upregulating pro-apoptotic genes such as BAX and PUMA.
-
Senescence: p53 can also induce a state of permanent cell cycle arrest known as senescence.
-
Inhibition of Angiogenesis: p53 can limit tumor growth by inhibiting the formation of new blood vessels.
Caption: A simplified diagram of the p53 signaling pathway.
Conclusion
The (AAAAT)n STR polymorphism in intron 1 of the TP53 gene is a valuable genetic marker for population studies and may have functional implications for the regulation of this critical tumor suppressor. While its direct role in cancer susceptibility is still under investigation, its location within a key regulatory gene warrants further study. The methodologies for its analysis are well-established, and its study can contribute to a deeper understanding of the complex genetic factors influencing p53 function and, consequently, human health and disease. For drug development professionals, understanding the baseline genetic variation in the TP53 gene, including intronic polymorphisms, is essential for interpreting the effects of therapies that target the p53 pathway.
References
- 1. The STR polymorphism (AAAAT)n within the intron 1 of the tumor protein 53 (TP53) locus in 17 populations of different ethnic groups of Africa, America, Asia and Europe [scielo.sa.cr]
- 2. researchgate.net [researchgate.net]
- 3. mmrrc.org [mmrrc.org]
- 4. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 5. microbenotes.com [microbenotes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Transcriptional and functional consequences of TP53 splice mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intronic TP53 Polymorphisms Are Associated with Increased Δ133TP53 Transcript, Immune Infiltration and Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between the TP53 polymorphisms and lung cancer risk: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association Between the TP53 Polymorphisms and Breast Cancer Risk: An Updated Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53 protein expression affected by TP53 polymorphism is associated with the biological behavior and prognosis of low rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jircas.go.jp [jircas.go.jp]
- 14. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 15. ijpsm.com [ijpsm.com]
